Methyl 4-acetoxy-4'-biphenylcarboxylate
Description
Methyl 4-acetoxy-4'-biphenylcarboxylate is a biphenyl-based ester derivative characterized by an acetoxy group (-OAc) at the 4-position of one phenyl ring and a methyl ester (-COOCH₃) at the 4'-position of the adjacent phenyl ring. This compound is synthesized via esterification of 4-acetoxy-4'-biphenylcarboxylic acid with diazomethane . It has been investigated for applications in liquid crystal technology due to its molecular polarity, resonance properties, and ability to stabilize smectic B (SB) phases in liquid crystalline systems .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 4-(4-acetyloxyphenyl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16(18)19-2/h3-10H,1-2H3 |
InChI Key |
QLLMDUIBWIKULB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Liquid Crystal Research
(a) 4-n-Alkoxyphenyl-4’-Octyloxybiphenyl-4-Carboxylate
- Structure : Features a biphenyl core with alkoxy (-OR) and octyloxy (-OC₈H₁₇) substituents.
- Phase Behavior : Exhibits SB phases due to electronic resonance in the biphenylcarboxylate group, which enhances dipole-dipole interactions. This resonance is absent in analogues like UPBV-series compounds, leading to different phase stability (e.g., Sc* phases in UPBV) .
(b) (S)-3-Methyl-2-Chlorobutyl 4-(4'-Octylcarbonyloxy)Biphenylcarboxylate
- Structure : Contains a chlorobutyl ester and an octylcarbonyloxy group.
- Dielectric Properties : Demonstrates a dielectric constant ~3× higher than DOBAMBC (a benchmark ferroelectric liquid crystal), attributed to its polar substituents .
- Response Speed : Exhibits sharp optical contrast and rapid switching under electric fields, outperforming Methyl 4-acetoxy-4'-biphenylcarboxylate in display applications .
(c) Methyl 4'-Methylbiphenyl-2-Carboxylate
Physicochemical Properties
Functional Group Impact on Performance
- Acetoxy Group: Enhances polarity and stabilizes SB phases via resonance (Figure 7 in ). However, it may reduce solubility in non-polar solvents compared to alkylated analogues.
- Chlorobutyl Ester : Introduces chirality and strong dipole moments, critical for ferroelectric behavior but increases synthetic complexity .
- Methyl Ester vs. Alkoxy Chains : Methyl esters provide rigidity, favoring ordered phases, while alkoxy chains improve solubility and lower phase transition temperatures .
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